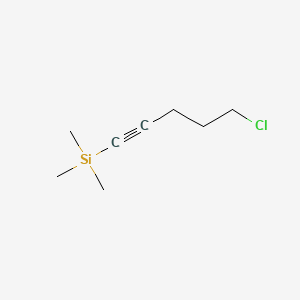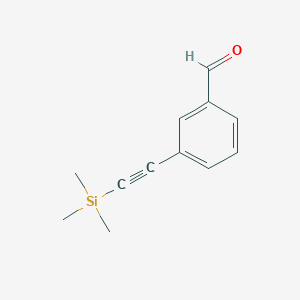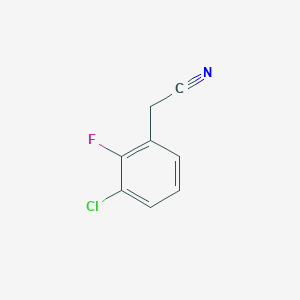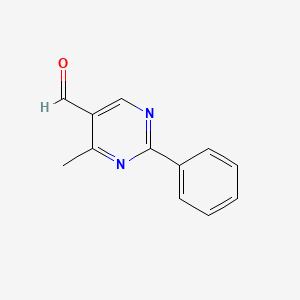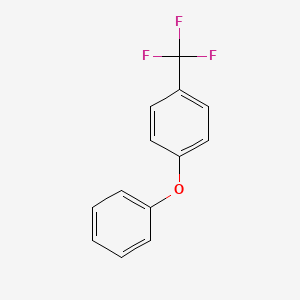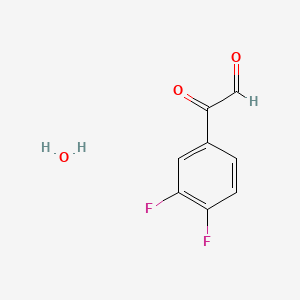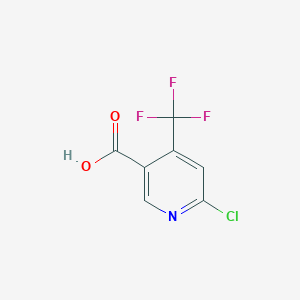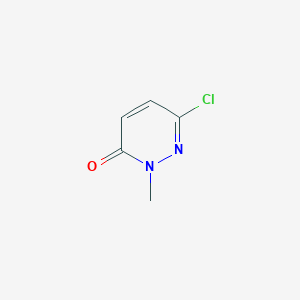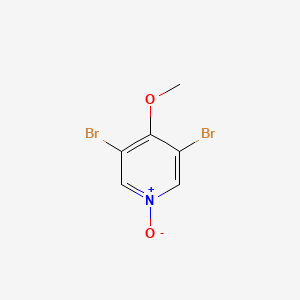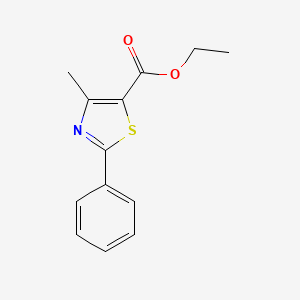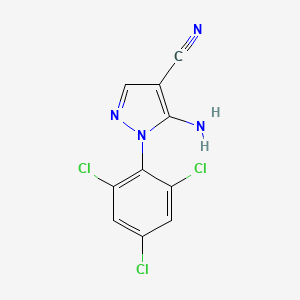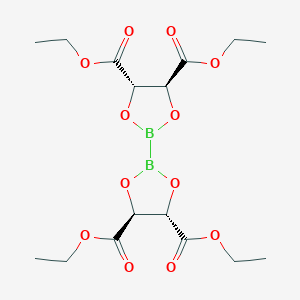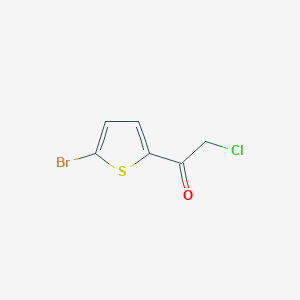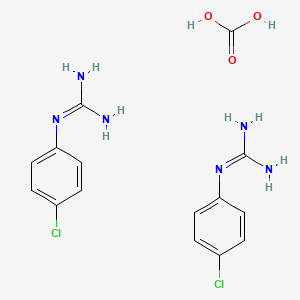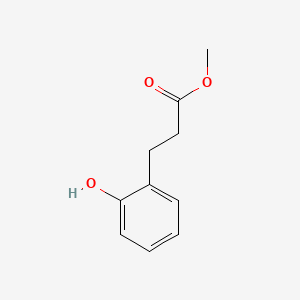
3-(2-hidroxifenil)propionato de metilo
Descripción general
Descripción
Methyl 3-(2-hydroxyphenyl)propionate is an organic compound with the molecular formula C10H12O3 It is a methyl ester derivative of 3-(2-hydroxyphenyl)propionic acid This compound is known for its applications in various fields, including chemistry, biology, and industry
Aplicaciones Científicas De Investigación
Methyl 3-(2-hydroxyphenyl)propionate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
A structurally similar compound, methyl 3-(4-hydroxyphenyl)propionate, has been reported to function as a nitrification inhibitor and modulate plant growth and root system architecture
Result of Action
As a unique chemical, its effects are subjects of ongoing research .
Análisis Bioquímico
Biochemical Properties
Methyl 3-(2-hydroxyphenyl)propionate has been found to interact with various enzymes and proteins. For instance, it has been reported to affect the activity and abundance of ammonia-oxidizing bacteria and archaea . These interactions can influence the nitrogen dynamics in the soil, potentially affecting the nitrification process .
Cellular Effects
The effects of Methyl 3-(2-hydroxyphenyl)propionate on cellular processes are diverse. It has been found to influence cell function by affecting the nitrogen pools within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Methyl 3-(2-hydroxyphenyl)propionate exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been suggested that this compound can suppress nitrification in soil by reducing the population size and activity of ammonia-oxidizing microorganisms .
Metabolic Pathways
Methyl 3-(2-hydroxyphenyl)propionate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(2-hydroxyphenyl)propionate can be synthesized through the esterification of 3-(2-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-(2-hydroxyphenyl)propionate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2-hydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propionic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(2-hydroxyphenyl)propanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3-(2-oxophenyl)propionic acid derivatives.
Reduction: 3-(2-hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Methyl 3-(2-hydroxyphenyl)propionate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxyphenyl)propionate: This compound has a hydroxyl group at the para position instead of the ortho position, leading to different chemical and biological properties.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound contains bulky tert-butyl groups, which can influence its reactivity and steric interactions.
Uniqueness: Methyl 3-(2-hydroxyphenyl)propionate is unique due to the position of the hydroxyl group, which can significantly affect its reactivity and interactions with other molecules
Propiedades
IUPAC Name |
methyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYRISRGHSPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383223 | |
| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-89-7 | |
| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying Methyl 3-(2-hydroxyphenyl)propionate in the essential oil of Melilotus Officinalis?
A1: The study identified Methyl 3-(2-hydroxyphenyl)propionate as a significant component (14.29%) of the essential oil extracted from Melilotus Officinalis leaves using a Soxhlet extractor and methanol as a solvent. [] This finding contributes to the overall understanding of the plant's chemical composition, which is crucial for exploring its potential applications in various fields, such as medicine and agriculture.
Q2: Were there any other notable compounds found alongside Methyl 3-(2-hydroxyphenyl)propionate in the Melilotus Officinalis essential oil?
A2: Yes, the research identified several other important compounds. Notably, n-Docosane (39.82%) and Hydrocoumarin (15.39%) were found in higher concentrations than Methyl 3-(2-hydroxyphenyl)propionate in the methanol-extracted essential oil. [] This highlights the complex chemical profile of Melilotus Officinalis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

